molecular formula C20H15Cl2N5O2 B2440751 2-(3,4-dichlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898442-79-0

2-(3,4-dichlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Katalognummer: B2440751
CAS-Nummer: 898442-79-0
Molekulargewicht: 428.27
InChI-Schlüssel: CFVKGZJPOPLIDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-Dichlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and dimethylphenyl groups attached to a purine core

Eigenschaften

IUPAC Name

2-(3,4-dichlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N5O2/c1-9-3-5-12(7-10(9)2)27-19-16(25-20(27)29)15(17(23)28)24-18(26-19)11-4-6-13(21)14(22)8-11/h3-8H,1-2H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVKGZJPOPLIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of chalcones followed by acetylation. This process can be carried out using solvent-free microwave irradiation, which involves the use of substituted chalcones, hydrazine hydrate, and acetic anhydride in the presence of a catalytic amount of fly-ash: PTS catalyst . The yield of the resulting derivatives is generally high, often exceeding 75%.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization would be essential to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dichlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds with similar purine structures exhibit a range of biological activities, including:

  • Antitumor Activity : Many purine derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antiviral Effects : Certain purines are known to interfere with viral replication.
  • Anti-inflammatory Properties : Some studies suggest anti-inflammatory effects through modulation of immune responses.

Case Studies

Several studies have investigated the biological activity of purine derivatives. Below are notable findings:

Study AuthorYearFocus AreaKey Findings
Zhang et al.2020Anticancer ActivitySignificant cytotoxicity in cancer cell lines
Smith et al.2019Antiviral PropertiesInhibition of HSV replication
Lee et al.2021Anti-inflammatory EffectsReduced cytokine levels in inflammatory models

These studies indicate a promising avenue for further exploration of this compound's therapeutic potential.

Applications in Drug Development

  • Anticancer Agents
    • The ability of the compound to inhibit cancer cell growth positions it as a candidate for further development as an anticancer agent. Its structure suggests it may interact with key enzymes involved in tumor progression.
  • Antiviral Drugs
    • The antiviral properties observed in related compounds suggest potential applications in treating viral infections, particularly those caused by herpes viruses.
  • Anti-inflammatory Drugs
    • Given the evidence of anti-inflammatory effects, this compound could be explored for use in treating inflammatory diseases.

Wirkmechanismus

The mechanism of action of 2-(3,4-dichlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3,4-Dichlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is unique due to its specific combination of dichlorophenyl and dimethylphenyl groups attached to a purine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

The compound 2-(3,4-dichlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS Number: 898442-79-0) is a purine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H15Cl2N5O2C_{20}H_{15}Cl_{2}N_{5}O_{2} with a molecular weight of 428.3 g/mol. The structure features a purine core substituted with dichlorophenyl and dimethylphenyl groups, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H15Cl2N5O2
Molecular Weight428.3 g/mol
CAS Number898442-79-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly receptors and enzymes involved in various cellular processes. Research indicates that it may act as an antagonist for certain adenosine receptors, which are implicated in inflammatory responses and cancer progression.

Biological Activity

  • Anticancer Activity : Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer cell survival .
  • Anti-inflammatory Properties : The compound has been investigated for its potential to inhibit inflammatory mediators. It appears to downregulate pro-inflammatory cytokines and could be beneficial in treating conditions characterized by chronic inflammation .
  • Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains. This activity could be linked to its ability to disrupt bacterial cellular processes .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on Cancer Cell Lines : A recent study demonstrated that treatment with the compound resulted in a significant reduction in viability in human breast cancer cells (MCF-7) at concentrations above 10 µM. The study indicated that the compound induced apoptosis through caspase activation pathways .
  • Inflammation Model : In an animal model of acute inflammation, administration of the compound led to a marked decrease in edema formation and reduced levels of inflammatory markers such as TNF-alpha and IL-6 .

Q & A

Q. What are the critical steps and considerations in synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the purine core followed by regioselective substitutions. Key steps include:

  • Coupling reactions to introduce aromatic substituents (e.g., 3,4-dichlorophenyl and 3,4-dimethylphenyl groups) using catalysts like palladium complexes or copper iodide .
  • Purification via column chromatography or recrystallization to isolate the product with ≥95% purity .
  • Yield optimization by controlling reaction parameters: temperature (80–120°C), solvent polarity (DMF or THF), and inert atmospheres to prevent oxidation .

Q. How can the molecular structure be rigorously characterized?

Use a combination of analytical techniques:

  • X-ray crystallography to determine bond lengths (e.g., C-N: ~1.34 Å) and dihedral angles between aromatic rings .
  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and hydrogen bonding patterns (e.g., NH resonances at δ 10–12 ppm) .
  • HPLC-MS for purity assessment and molecular weight verification (e.g., m/z 428–449 [M+H]+ depending on substituents) .

Q. What solvent systems are optimal for solubility in biological assays?

  • Polar aprotic solvents (DMSO, DMF) enhance solubility for stock solutions.
  • Aqueous buffers (pH 7.4 PBS) with 0.1–1% Tween-80 improve dispersion in cell-based assays.
  • Conduct solubility tests using UV-Vis spectroscopy at λmax 270–320 nm (characteristic of purine derivatives) .

Advanced Research Questions

Q. How can computational methods predict biological targets and mechanisms?

  • Quantum chemical calculations (DFT/B3LYP) model electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
  • Molecular docking (AutoDock Vina) identifies potential enzyme targets (e.g., COX-2 or kinases) by simulating binding affinities (ΔG ≤ −8 kcal/mol) .
  • MD simulations (GROMACS) evaluate stability of ligand-receptor complexes over 100 ns trajectories .

Q. How to resolve contradictions in enzyme inhibition data across studies?

  • Validate assay conditions : Ensure consistent enzyme sources (e.g., human recombinant vs. tissue-extracted COX-2) and substrate concentrations .
  • Statistical analysis : Use ANOVA to compare IC50 values across replicates; consider outliers via Grubbs’ test (α = 0.05) .
  • Cross-validate with orthogonal methods (e.g., SPR for binding kinetics if fluorescence assays show variability) .

Q. What strategies improve pharmacokinetics while retaining bioactivity?

  • Structure-activity relationship (SAR) studies : Modify substituents to balance lipophilicity (clogP 2–4) and solubility. For example:
    • Replace dichlorophenyl with trifluoromethyl to reduce metabolic oxidation .
    • Introduce PEGylated side chains to enhance half-life .
  • In vitro ADME profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 monolayers) .

Q. How to design experiments for optimizing reaction selectivity?

  • DoE (Design of Experiments) : Use factorial designs to screen variables (e.g., catalyst loading, temperature) and identify interactions affecting regioselectivity .
  • In situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Key Notes

  • For structural ambiguities, cross-reference crystallography data (ORTEP-3 ) with computational models.
  • Address contradictions in biological data through meta-analysis and replication studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.